3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol

Catalog No.
S605856
CAS No.
68266-24-0
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol

CAS Number

68266-24-0

Product Name

3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol

IUPAC Name

3-[4-(3-hydroxyphenyl)hexan-3-yl]phenol

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3

InChI Key

KUJAWCSIKNKXLL-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Synonyms

1,2-diethyl-1,2-bis(3'-hydroxyphenyl)ethane, 3,3'-HES, 3,4-bis(3'-hydroxyphenyl)hexane, meso-3,4-bis(3'-hydroxyphenyl)hexane, metahexestrol, NSC 297170, NSC 297170, (R*,R*)-(+-)-isomer, NSC 297170, (R*,S*)-isomer, NSC-297170

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Description

The exact mass of the compound 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

XLogP3

5.2

Other CAS

68266-24-0

Dates

Modify: 2023-07-20

Screening procedure for the development of mammary tumour-inhibiting anti-oestrogens

R W Hartmann
PMID: 6329512   DOI: 10.1016/0305-7372(84)90055-0

Abstract




Tumor growth-stimulating and inhibiting effects of antiestrogens on the DMBA-induced mammary carcinoma of the ovariectomized, diethylstilbestrol-treated SD rat. A study on the mechanism of action of antiestrogens

R W Hartmann
PMID: 6309529   DOI: 10.1016/0277-5379(83)90065-2

Abstract

After ovariectomy DMBA tumor-bearing SD rats were treated with the estrogen DES, a combination of DES plus mammary tumor-inhibiting antiestrogen (tetramethylHES, 3,3'HES and tamoxifen respectively) or with tetramethylHES alone. Small doses of DES led to a stimulation of tumor growth showing a maximum effect at 1 microgram/kg/day, whereas higher doses inhibited tumor growth. In the combination experiment only tetramethylHES reduced, i.e. antagonized, the DES effect. Tamoxifen and 3,3'HES, however, led to an increase of the tumor growth-stimulating and inhibiting effects of DES. Only the dose of 10 mg/kg/day of tetramethylHES led to a slight stimulation of the tumor growth in ovariectomized DMBA tumor-bearing rats. These results indicate that 3,3'HES and tamoxifen possibly unfold their mammary tumor-inhibiting activity by means of their estrogenic potency, whereas tetramethylHES might act as an antiestrogen, though the latter compound does not lack estrogenic activity completely.


Potential antiestrogens. Synthesis and evaluation of mammary tumor inhibiting activity of 1,2-dialkyl-1,2-bis(3'-hydroxyphenyl)ethanes

R W Hartmann, H Buchborn, G Kranzfelder, H Schönenberger, A Bogden
PMID: 6276542   DOI: 10.1021/jm00142a014

Abstract

The syntheses of the meso-1,2-dialkyl-1,2-bis(3'-hydroxyphenyl)ethanes [alkyl substituent: CH3 (19), C2H5 (20), C3H7 (22), C4H9 (23), i-C4H9 (24), and C5H11 (25)] and of d,l-3,4-bis(3'-hydroxyphenyl)hexane (21) are described. In vitro these compounds inhibited the [3H]estradiol receptor interaction competitively, exhibiting Ka values between 0.20 x 10(9) (20) and 0.11 x 10(6) M-1 (24). In vivo the meso compounds reduced the estrone-stimulated mouse uterine growth; the most effective compounds were 20, 22, and 23 (53, 50, and 45% inhibition, respectively). Compounds 20 and 22-24 showed weak estrogenic activity in the mouse uterine weight test and in the vaginal cornification test. Compounds 19 (NSC-297169), 20 (NSC-297170), and 22 (NSC-297171) exhibited a dose-dependent growth inhibition on the MCF-7 human breast tumor cell line (10(-6) to 10(-9) M). These compounds also showed a marked dose-dependent inhibition on the DMBA-induced, hormone-dependent mammary carcinoma of the Sprague-Dawley rat corresponding to their association constants.


3,4-bis(3'-hydroxyphenyl)hexane--a new mammary tumor-inhibiting compound. Studies on the mechanism of action on the DMBA-induced, hormone-dependent mammary tumor of the rat

R W Hartmann, H Schönenberger, K H Wrobel
PMID: 6288725   DOI: 10.1007/BF00409700

Abstract

Biochemical properties, such as the activities of eight carbohydrate-metabolism-linked enzymes and four acid hydrolases, and histological characteristics of growing and regressing DMBA-induced mammary tumors of the SD-rat after ovariectomy or treatment of the host with hexesterol, tamoxifen, and 3,4-bis(3'-hydroxyphenyl)hexane were determined. Significant differences were found between growing and regressing tumors regardless of the treatment animals had been subjected to. Only few differences in biochemical parameters could be found within the group of tumors regressing due to the applied therapy. The histological signs of regressing tumors were very diverse, but no phenomenon typical of a specific treatment could be found. It cannot be decided whether the partial antiestrogen, 3,4-bis(3'-hydroxyphenyl)hexane unfolds its antimammary tumor activity by means of its estrogenic or its antiestrogenic potency. The hypothesis that estrogens inhibit mammary tumor growth by directing neoplastic cell metabolism toward secretion is not supported by these findings.


3,4-bis(3'-hydroxyphenyl)hexane--a new mammary tumor-inhibiting compound

G Kranzfelder, R W Hartmann, E von Angerer, H Schönenberger, A E Bogden
PMID: 6284766   DOI: 10.1007/BF00409646

Abstract

The syntheses of the hexestrol derivatives 3,4-bis-(3'-hydroxyphenyl)hexane (4a), 3,4-bis(4'-fluoro-3'-hydroxyphenyl)hexane (4b), 3,4-bis(3',4'dihydroxyphenyl)hexane (4c), and 3,4-bis(3',4'-diacetoxyphenyl)hexane (4d) are described. All compounds showed a marked, competitive inhibition of the estradiol receptor interaction (Ka4c greater than Ka4a greater than Ka4d greater than Ka4b). Evaluated in the mouse uterine weight test compounds 4c and 4d almost reached the estrone effect, whereas 4a and 4b did not produce full uterotrophic response. Compounds 4a--d antagonized the estrone stimulated uterine growth of the immature mouse. Compound 4a (NSC-297170) exhibited a specific, dose-related growth inhibition of the estrogen responsive MCF-7 human breast tumor cell line. Tested on the 9,10-dimethyl-1,2-benzanthracene-induced hormone-dependent mammary adenocarcinoma of the Sprague-Dawley rat all compounds showed marked inhibition of tumor growth. As in all experiments compounds 4a and 4b, which is resistant to hydroxylation in 4'-position exhibited an identical pattern of action, which is different from that shown by compound 4c, the effect of compound 4a cannot be explained by its possible catechol metabolite 4c.


Quantitative structure-activity relationship study on hexestrol and metahexestrol derivatives interacting with estrogen receptors

S P Gupta, A Handa
PMID: 3033781   DOI:

Abstract

The estrogen receptor binding affinity of various hexesterol derivatives is found to be significantly related with van der Waals volume of substituents and the Hammett constant sigma. This led to suggest that substituents produce steric effects on the drug-receptor interaction and that the electron-donating capability of substituents enhances the activity. In case of metahexestrol derivatives these factors were however not found to affect the binding affinity of compounds. The reason thereof is discussed.


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